molecular formula C23H27N3O4S2 B2377927 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898448-28-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2377927
CAS No.: 898448-28-7
M. Wt: 473.61
InChI Key: HSYWXLVSBWGNQZ-UHFFFAOYSA-N
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Description

“N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a complex organic compound that features a combination of cyclohexene, thiophene, and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene or cyclohexadiene.

    Synthesis of the thiophene sulfonyl group: Thiophene can be sulfonated using sulfur trioxide or chlorosulfonic acid.

    Preparation of the tetrahydroquinoline core: This can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Coupling reactions: The final step involves coupling the cyclohexene, thiophene sulfonyl, and tetrahydroquinoline moieties using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and cyclohexene moieties.

    Reduction: Reduction reactions could target the oxalamide linkage or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or tetrahydroquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: Potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biochemistry: Use in studying enzyme mechanisms or protein-ligand interactions.

Industry

    Chemical Industry: Applications in the synthesis of fine chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with a specific enzyme or receptor, altering its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Uniqueness

The unique combination of cyclohexene, thiophene sulfonyl, and tetrahydroquinoline moieties in “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c27-22(24-13-12-17-6-2-1-3-7-17)23(28)25-19-11-10-18-8-4-14-26(20(18)16-19)32(29,30)21-9-5-15-31-21/h5-6,9-11,15-16H,1-4,7-8,12-14H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYWXLVSBWGNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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